Cas no 2138102-94-8 (2-(3-amino-5-chlorophenyl)benzoic acid)

2-(3-Amino-5-chlorophenyl)benzoic acid is a versatile aromatic compound featuring both carboxylic acid and amino functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical applications. The presence of the electron-withdrawing chlorine substituent and the electron-donating amino group enhances its reactivity, facilitating selective modifications for the development of complex molecules. Its benzoic acid moiety provides a handle for further derivatization, such as esterification or amidation. This compound is particularly useful in medicinal chemistry for constructing pharmacophores or as a precursor in the synthesis of bioactive molecules. High purity and consistent quality ensure reliable performance in research and industrial processes.
2-(3-amino-5-chlorophenyl)benzoic acid structure
2138102-94-8 structure
商品名:2-(3-amino-5-chlorophenyl)benzoic acid
CAS番号:2138102-94-8
MF:C13H10ClNO2
メガワット:247.677002429962
CID:5937008
PubChem ID:89228350

2-(3-amino-5-chlorophenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-amino-5-chlorophenyl)benzoic acid
    • SCHEMBL14037227
    • 2138102-94-8
    • EN300-1142038
    • インチ: 1S/C13H10ClNO2/c14-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)13(16)17/h1-7H,15H2,(H,16,17)
    • InChIKey: NBDXFKPLWRLNNK-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=C(C=1)C1C=CC=CC=1C(=O)O)N

計算された属性

  • せいみつぶんしりょう: 247.0400063g/mol
  • どういたいしつりょう: 247.0400063g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 63.3Ų

2-(3-amino-5-chlorophenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1142038-0.05g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
0.05g
$624.0 2023-10-26
Enamine
EN300-1142038-1.0g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8
1g
$0.0 2023-06-09
Enamine
EN300-1142038-0.25g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
0.25g
$683.0 2023-10-26
Enamine
EN300-1142038-10g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
10g
$3191.0 2023-10-26
Enamine
EN300-1142038-1g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
1g
$743.0 2023-10-26
Enamine
EN300-1142038-0.1g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
0.1g
$653.0 2023-10-26
Enamine
EN300-1142038-0.5g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
0.5g
$713.0 2023-10-26
Enamine
EN300-1142038-5g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
5g
$2152.0 2023-10-26
Enamine
EN300-1142038-2.5g
2-(3-amino-5-chlorophenyl)benzoic acid
2138102-94-8 95%
2.5g
$1454.0 2023-10-26

2-(3-amino-5-chlorophenyl)benzoic acid 関連文献

2-(3-amino-5-chlorophenyl)benzoic acidに関する追加情報

Introduction to 2-(3-amino-5-chlorophenyl)benzoic acid (CAS No. 2138102-94-8)

2-(3-amino-5-chlorophenyl)benzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2138102-94-8, is a significant compound in the realm of pharmaceutical and biochemical research. This molecule, featuring a benzoic acid core substituted with an amino group at the 3-position and a chloro group at the 5-position of a phenyl ring, has garnered attention due to its structural features and potential biological activities.

The synthesis and characterization of 2-(3-amino-5-chlorophenyl)benzoic acid involve meticulous attention to detail, ensuring high purity and yield, which are critical for subsequent applications in medicinal chemistry. The presence of both amino and chloro substituents makes this compound a versatile intermediate, suitable for further functionalization to develop novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological properties of aryl benzoic acid derivatives. The structural motif of 2-(3-amino-5-chlorophenyl)benzoic acid suggests potential interactions with biological targets, making it a valuable scaffold for drug discovery. Specifically, the amino group can participate in hydrogen bonding interactions, while the chloro group may influence electronic properties and metabolic stability.

One of the most compelling aspects of 2-(3-amino-5-chlorophenyl)benzoic acid is its potential role in modulating inflammatory pathways. Emerging research indicates that benzoic acid derivatives can exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The introduction of an amino group at the 3-position may enhance binding affinity to these enzymes, thereby improving therapeutic efficacy.

Furthermore, the chloro substituent at the 5-position of the phenyl ring can influence the compound's lipophilicity and bioavailability. This balance between polar (amino group) and hydrophobic (chloro group) features is crucial for optimizing drug delivery systems. Studies have shown that such structural modifications can lead to enhanced cellular uptake and target specificity, which are essential for developing effective pharmaceuticals.

The chemical properties of 2-(3-amino-5-chlorophenyl)benzoic acid also make it a useful tool for mechanistic studies. Researchers can investigate how subtle changes in the substitution pattern affect reactivity and interaction with biological targets. For instance, comparing 2-(3-amino-5-chlorophenyl)benzoic acid with its analogs lacking one or both substituents can provide insights into the role of each moiety in mediating biological activity.

In clinical settings, compounds like 2-(3-amino-5-chlorophenyl)benzoic acid are being evaluated for their potential as prodrugs or lead compounds in therapeutic development. Prodrug strategies leverage similar structural features to enhance solubility or stability before conversion into active forms within the body. The versatility of 2-(3-amino-5-chlorophenyl)benzoic acid as a precursor allows chemists to design molecules tailored for specific therapeutic needs.

The synthesis of 2-(3-amino-5-chlorophenyl)benzoic acid typically involves multi-step organic reactions, starting from readily available aromatic precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the desired substituents with high efficiency. These methods not only improve yield but also minimize unwanted byproducts, ensuring a cleaner reaction profile.

From a regulatory perspective, compounds like 2-(3-amino-5-chlorophenyl)benzoic acid must undergo rigorous testing to meet safety and efficacy standards before entering clinical trials. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm purity and structure identity. These stringent quality control measures are essential for ensuring patient safety and therapeutic effectiveness.

The future directions for research on 2-(3-amino-5-chlorophenyl)benzoic acid include exploring its role in treating chronic diseases such as cancer and neurodegenerative disorders. Preliminary studies suggest that this compound may inhibit key signaling pathways involved in disease progression. By understanding its mechanisms of action, scientists can develop targeted therapies that address unmet medical needs.

In conclusion, 2-(3-amino-5-chlorophenyl)benzoic acid (CAS No. 2138102-94-8) represents a promising area of investigation in pharmaceutical chemistry. Its unique structural features offer opportunities for developing novel drugs with enhanced biological activity and improved pharmacokinetic properties. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing global health challenges.

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